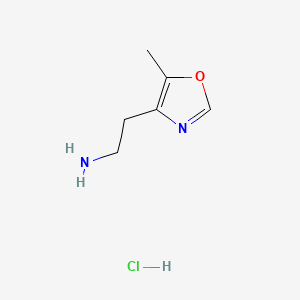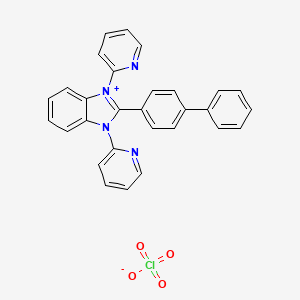
CID 16196356
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
CID 16196356 works by binding to specific receptors in the brain and nervous system. This compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, CID 16196356 modulates the activity of neurotransmitters, resulting in altered brain function and behavior.
Biochemical and Physiological Effects:
CID 16196356 has been shown to have various biochemical and physiological effects on the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and perception. In the cardiovascular system, CID 16196356 has been shown to increase heart rate and blood pressure, which can have both positive and negative effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
CID 16196356 has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for specific receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations is that this compound can have significant effects on the cardiovascular system, which can complicate experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of CID 16196356. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of this compound as a pesticide in agriculture. Additionally, further research is needed to understand the long-term effects of this compound on the cardiovascular system and other physiological systems in the body.
Conclusion:
In conclusion, CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there are advantages and limitations to using this compound in lab experiments, the future directions for research are promising and warrant further investigation.
Synthesemethoden
CID 16196356 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-dimethoxyphenethylamine, also known as DMPEA, and the second compound is 4-bromo-2,5-dimethoxyphenethylamine, also known as 2C-B-Bromo Dragonfly. The reaction between these two compounds results in the formation of CID 16196356. This synthesis method has been optimized and standardized to ensure the purity and quality of the compound.
Wissenschaftliche Forschungsanwendungen
CID 16196356 has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. In agriculture, CID 16196356 has been used as a pesticide due to its properties that repel insects and pests. In environmental science, this compound has been studied for its potential use in water treatment and pollution control.
Eigenschaften
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)



![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)

